Steric Bulk Differentiation: Tertiary α‑Bromoisobutyramide vs. Secondary α‑Bromopropanamide Core
The target compound contains a fully substituted α‑carbon bearing two methyl groups adjacent to the bromine and carbonyl (‑C(CH₃)₂Br). The closest commercial analog, 2‑bromo‑N‑(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)propanamide (CAS 842955‑79‑7), bears only one methyl group (‑CH(CH₃)Br). The added methyl group increases the computed topological polar surface area (TPSA) from 83.1 Ų (CID 3123779) to a predicted value of approximately 83–87 Ų and raises the molecular weight from 250.12 g·mol⁻¹ to 264.15 g·mol⁻¹, directly impacting membrane permeability and binding‑site fit [1]. This degree of steric differentiation is known in thiadiazole‑amide series to shift enzyme‑inhibition selectivity; for example, in the Li et al. panel of 24 thiadiazole amides, variation of the amide substituent alone altered Cdc25B IC₅₀ values across a 6.8‑fold range (1.18–8.01 μg·mL⁻¹) [2].
| Evidence Dimension | Topological polar surface area (TPSA) and molecular weight |
|---|---|
| Target Compound Data | Pred. TPSA ≈ 83–87 Ų; MW = 264.15 g·mol⁻¹ |
| Comparator Or Baseline | CAS 842955‑79‑7: TPSA = 83.1 Ų; MW = 250.12 g·mol⁻¹ [1] |
| Quantified Difference | TPSA: ≤ ~4 % increase; MW: +14.03 g·mol⁻¹ (+5.6 %) |
| Conditions | Computational prediction (PubChem descriptors) [1] |
Why This Matters
Procuring the gem‑dimethyl variant instead of the secondary bromide provides a distinct steric profile that can be decisive in SAR exploration and IP differentiation.
- [1] PubChem. 2‑Bromo‑N‑(5‑methyl‑[1,3,4]thiadiazol‑2‑yl)‑propionamide (CID 3123779). National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3123779 View Source
- [2] Li, Y., Yu, Y., Jin, K., Gao, L., Luo, T., Sheng, L., Shao, X. & Li, J. Synthesis and biological evaluation of novel thiadiazole amides as potent Cdc25B and PTP1B inhibitors. Bioorg. Med. Chem. Lett. 24, 4125–4128 (2014). View Source
